molecular formula C16H13N3 B1348216 4,6-Diphenylpyrimidin-2-amine CAS No. 40230-24-8

4,6-Diphenylpyrimidin-2-amine

Cat. No. B1348216
CAS RN: 40230-24-8
M. Wt: 247.29 g/mol
InChI Key: KZUCBEYDRUCBCS-UHFFFAOYSA-N
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Description

4,6-Diphenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound has been the subject of various studies due to its potential biological activities and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives has been explored in several studies. For instance, a green synthesis approach for 4,6-bisarylpyrimidin-2(1H)-ones, which are closely related to 4,6-diphenylpyrimidin-2-amine, was reported using a mild nano catalyst, NiFe2O4@SiO2Pr@glucose amine, at room temperature. This method provided high yields and short reaction times, with the catalyst being reusable for multiple cycles . Another study synthesized a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential adenosine receptor antagonists, showing promising dual affinities and in vivo activity for Parkinson's disease treatment .

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using various spectroscopic techniques. For example, the structure of 4,6-bisarylpyrimidin-2(1H)-one compounds was confirmed by 1H NMR, 13C NMR, and FTIR spectral data . Similarly, the structure of 4-aryl-6-phenylpyrimidin-2(1H)-ones was confirmed by X-ray analysis .

Chemical Reactions Analysis

The reactivity of 4,6-diphenylpyrimidin-2-amine derivatives has been explored in various chemical transformations. Nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting with amines or hydrazines, indicating the compound's versatility in forming different substituted pyrimidines . Another study involved 4-(4-Aminophenyl)-2,6-diphenylpyrimidine in transformations at the amino group, leading to various N-substituted derivatives and quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-diphenylpyrimidin-2-amine derivatives have been evaluated in some studies. For instance, the fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones were investigated, along with their ability to sense zinc ions . In another study, 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines were synthesized and evaluated for their antibacterial and antifungal activities, as well as their cytotoxicity against the Hep-2 cell line .

Relevant Case Studies

Several case studies have highlighted the potential therapeutic applications of 4,6-diphenylpyrimidin-2-amine derivatives. The carbamate substituted derivatives showed potential as dual adenosine A1 and A2A receptor antagonists, with implications for Parkinson's disease treatment . The antibacterial and antifungal activities of certain derivatives also suggest their potential as antimicrobial agents .

Scientific Research Applications

Chemical Transformation and Synthesis

4,6-Diphenylpyrimidin-2-amine has been involved in various chemical transformations. For instance, it has been synthesized and evaluated for anti-inflammatory and antimicrobial activities, showing significant potential against certain bacterial strains (Kumar, Chauhan, & Drabu, 2011). Moreover, it has been used to create N-acyl derivatives, and substituted quinazolines containing a 2,4,6-triphenylpyrimidine fragment, highlighting its versatility in synthesizing diverse chemical compounds (Harutyunyan et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, 4,6-Diphenylpyrimidin-2-amine derivatives have been explored for their potential as therapeutic agents. For instance, derivatives containing a guanidine moiety were synthesized and found to inhibit Aurora kinase A, suggesting potential applications in cancer therapy (Lee et al., 2019). Additionally, carbamate substituted 2-amino-4,6-diphenylpyrimidines were evaluated as adenosine receptor antagonists, showing promise for the treatment of Parkinson's disease (Robinson et al., 2016).

Chemical Reactions and Mechanisms

The compound also plays a crucial role in understanding chemical reactions and mechanisms. Studies have shown that its derivatives undergo various reaction mechanisms, such as the SN(ANRORC) mechanism in the amination of halogenoaza-aromatics (Valk, Plas, & Bode, 2010). This insight is valuable for designing more efficient synthetic pathways in organic chemistry.

Fluorescence and Photophysical Properties

4,6-Diphenylpyrimidin-2-amine and its derivatives have also been studied for their fluorescence properties. For example, the synthesis and fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones were explored, with a focus on their efficient sensing of zinc ion (Wu et al., 2008). This indicates potential applications in the development of new fluorescent materials and sensors.

properties

IUPAC Name

4,6-diphenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUCBEYDRUCBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347207
Record name 4,6-diphenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Diphenylpyrimidin-2-amine

CAS RN

40230-24-8
Record name 4,6-Diphenylpyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-diphenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIPHENYLPYRIMIDIN-2-AMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6
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Synthesis routes and methods

Procedure details

2-Amino-4,6-dichloropyrimidine 9.5 g (58 mmol), phenylboronic acid 17 g (140 mmol) and tetrakis(triphenylphosphine)palladium 2.7 g (2.3 mmol) were dissolved in 120 mL of 1,2-dimethoxyethane. A 2.0M sodium carbonate aqueous solution 60 mL was added thereto, and the solution was refluxed for 8 hours under argon atmosphere by heating. After finishing the reaction, the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 11 g (yield: 77%) of 2-amino-4,6-diphenylpyrimidine.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
YH Lee, J Park, S Ahn, Y Lee, J Lee, SY Shin… - DARU Journal of …, 2019 - Springer
Background Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties. However, their mode of action is not fully characterized. To develop potent anticancer …
Number of citations: 12 link.springer.com
HK Fun, M Hemamalini, A Hazra… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C20H21N3, the pyrimidine ring is inclined at dihedral angles of 51.57 (4) and 2.49 (4) to the two phenyl rings. The dihedral angle between the two terminal phenyl …
Number of citations: 11 scripts.iucr.org
SY Shin, E Jung, H Yeo, S Ahn, Y Lee, J Park… - Bioorganic …, 2022 - Elsevier
Novel (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one derivatives were designed and synthesized to find chemotherapeutic agents. Derivative 9 was …
Number of citations: 2 www.sciencedirect.com
C Wang, J Cai, M Zhang, X Zhao - The Journal of Organic …, 2017 - ACS Publications
A direct fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) is presented, affording the corresponding 4,6-disubstituted 5-fluoro-2-…
Number of citations: 28 pubs.acs.org
AM Abo-Bakr, HM Alsoghier… - Journal of Molecular …, 2022 - Elsevier
New pyrimidin-imide derivatives 2-7 were synthesized by a condensation reaction of 4,6-diphenylpyrimidin-2-amine 1 with different anhydrides. The synthesized compounds have been …
Number of citations: 11 www.sciencedirect.com
NH Basha, T Rekha, G Sravya, NB Reddy… - AIP Conference …, 2022 - pubs.aip.org
Amide unit is a privileged structural motif and is a constituent of proteins, natural products and pharmaceuticals. Amongst different heterocyclic scaffolds, azoles and pyrimidines are the …
Number of citations: 5 pubs.aip.org
A Kumar, P Kumari, S Bhagat - Synthetic Communications, 2020 - Taylor & Francis
A highly efficient fluorination reaction of 4,6-disubstituted aminopyrimidines using N-Fluorobenzenesulfonimide (NFSI) has been developed, presumably proceeding via C–H bond …
Number of citations: 3 www.tandfonline.com
S Saikia, R Borah - ChemistrySelect, 2019 - Wiley Online Library
A new series of –SO 3 H functionalized dicationic ionic liquids based on N, N, N′, N′ ‐ tetrasulfopiperazinium cation [TSPi] + and various anions [X] − (X=Cl, CF 3 SO 3 , TsO) is …
TE Glotova, MY Dvorko, AI Albanov… - Russian Journal of Organic …, 2007 - Springer
Benzoyl-2-phenylacetylene reacted with N-(carbamimidoyl)thiourea in glacial acetic acid saturated with 20% HBr to give (4,6-diphenyl-2H-1,3-thazin-2-ylidene)guanidine hydrobromide…
Number of citations: 8 link.springer.com
Y Ravikumar, P Koonyosying, S Srichairatanakool… - Molecules, 2023 - mdpi.com
A decreased hemoglobin synthesis is contemplated as a pathological indication of β-thalassemia. Recent studies show that EPZ035544 from Epizyme could induce fetal hemoglobin (…
Number of citations: 1 www.mdpi.com

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